
6-Chloro-1,3-benzoxazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with a chlorinated aromatic aldehyde. One common method includes the use of 2-aminophenol and 6-chlorobenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
化学反应分析
Types of Reactions: 6-Chloro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
6-Chloro-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Benzoxazole: The parent compound, lacking the chlorine and carboxylic acid groups.
6-Methylbenzo[D]oxazole-2-carboxylic acid: Similar structure with a methyl group instead of chlorine.
2-Amino-5-chlorobenzoxazole: Contains an amino group instead of a carboxylic acid.
Uniqueness: 6-Chloro-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
属性
分子式 |
C8H4ClNO3 |
|---|---|
分子量 |
197.57 g/mol |
IUPAC 名称 |
6-chloro-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) |
InChI 键 |
DRNSQCFYPBFQNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


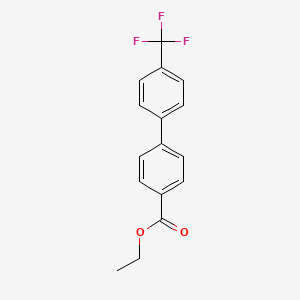
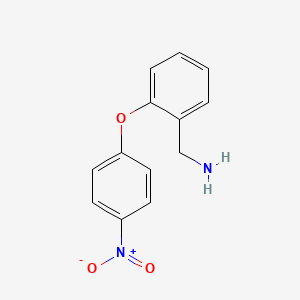

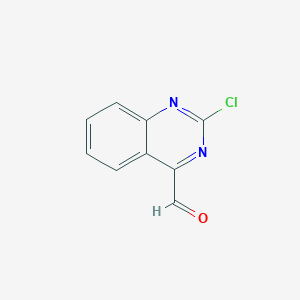
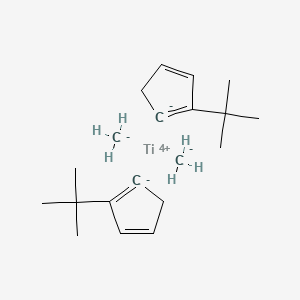
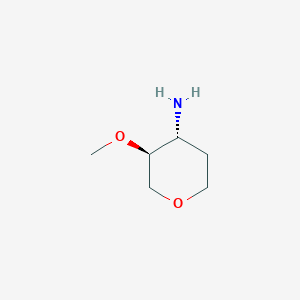
![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506000.png)
![7'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506001.png)

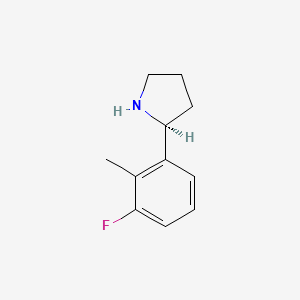
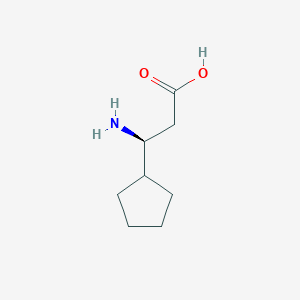

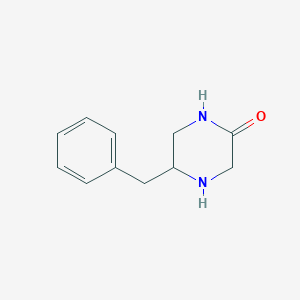
![[1-(2-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B1506027.png)
